molecular formula C16H14BrNO4 B3514943 methyl {3-[(4-bromobenzoyl)amino]phenoxy}acetate

methyl {3-[(4-bromobenzoyl)amino]phenoxy}acetate

Cat. No.: B3514943
M. Wt: 364.19 g/mol
InChI Key: VKEHIVHEPHYYQV-UHFFFAOYSA-N
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Description

The compound “methyl {3-[(4-bromobenzoyl)amino]phenoxy}acetate” is a complex organic molecule. It contains a methyl ester group (-COOCH3), a bromobenzoyl group (C6H4BrCO-), and an amino group (-NH2) attached to a phenyl ring. The presence of these functional groups suggests that this compound could participate in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate phenol and bromobenzoyl chloride to introduce the bromobenzoyl group. The amino group could be introduced through a substitution reaction. The ester group could be formed through a reaction with methanol in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The bromobenzoyl group is likely to be electron-withdrawing due to the presence of the bromine atom, while the amino group is electron-donating. These properties could influence the reactivity of the compound .


Chemical Reactions Analysis

The compound could participate in a variety of chemical reactions. The bromine atom on the bromobenzoyl group could be replaced by other groups in a substitution reaction. The amino group could participate in reactions with acids to form amides. The ester group could be hydrolyzed to form a carboxylic acid and an alcohol .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom could increase the compound’s density and boiling point. The presence of the ester and amino groups could influence its solubility in different solvents .

Safety and Hazards

As with any chemical compound, handling “methyl {3-[(4-bromobenzoyl)amino]phenoxy}acetate” would require appropriate safety precautions. The specific hazards would depend on the properties of the compound, but could include risks associated with handling brominated compounds, amines, and esters .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other complex organic molecules, or as a building block in pharmaceutical research .

Properties

IUPAC Name

methyl 2-[3-[(4-bromobenzoyl)amino]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4/c1-21-15(19)10-22-14-4-2-3-13(9-14)18-16(20)11-5-7-12(17)8-6-11/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEHIVHEPHYYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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